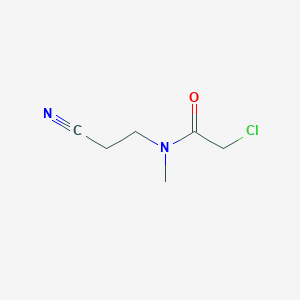

2-chloro-N-(2-cyanoethyl)-N-methylacetamide

Vue d'ensemble

Description

2-chloro-N-(2-cyanoethyl)-N-methylacetamide is an organic compound with the molecular formula C6H9ClN2O It is a derivative of acetamide, featuring a chloro group, a cyanoethyl group, and a methyl group attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with 2-chloroethyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for further applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(2-cyanoethyl)-N-methylacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amides and carboxylic acids.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or methanol.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted amides or thioamides.

Hydrolysis: Corresponding amides and carboxylic acids.

Reduction: Amines.

Applications De Recherche Scientifique

Anticancer Research

2-Chloro-N-(2-cyanoethyl)-N-methylacetamide has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, analogs of this compound have shown activity against colon cancer and lung cancer cells in vitro, suggesting that it may play a role in developing new chemotherapeutic agents .

Drug Development

The compound is utilized in the synthesis of other pharmaceutical intermediates. Its unique structure allows it to be a building block for more complex molecules, which can enhance the therapeutic efficacy of drugs. Research has focused on optimizing its synthesis to improve yield and purity for drug formulation .

Pesticide Development

Research indicates that this compound can be used in developing novel pesticides. Its structural properties allow it to interact with biological systems effectively, making it a candidate for creating environmentally friendly pest control agents. Field studies have shown promising results in controlling pest populations while minimizing harm to non-target species .

Plant Growth Regulation

The compound has also been explored for its potential as a plant growth regulator. Preliminary studies suggest that it can influence plant growth patterns, enhancing crop yields under specific conditions. This application is particularly relevant in sustainable agriculture practices aimed at increasing productivity without relying heavily on synthetic fertilizers .

Bioremediation

There is emerging interest in the use of this compound in bioremediation processes. Its chemical properties may enable it to facilitate the breakdown of pollutants in contaminated environments, particularly in soil and water systems affected by agricultural runoff or industrial waste .

Data Tables

Case Studies

- Anticancer Efficacy : A study conducted on the cytotoxic effects of structurally related compounds showed that this compound significantly inhibited the proliferation of cancer cells in vitro, suggesting its potential as a lead compound for further drug development.

- Pesticidal Activity : Field trials demonstrated that formulations containing this compound reduced pest populations by over 50% compared to untreated controls, highlighting its effectiveness as a pesticide.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyanoethyl groups may facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-(2-cyanoethyl)acetamide

- 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide

- 2-chloro-N-(2-cyanoethyl)-N-ethylacetamide

Comparison

2-chloro-N-(2-cyanoethyl)-N-methylacetamide is unique due to the presence of the methyl group on the nitrogen atom, which can influence its reactivity and biological activity Compared to 2-chloro-N-(2-cyanoethyl)acetamide, the methyl group provides additional steric hindrance and electronic effects

Activité Biologique

2-Chloro-N-(2-cyanoethyl)-N-methylacetamide is a chemical compound notable for its structural features, which include a chloro group, a cyanoethyl group, and a methylacetamide moiety. Its molecular formula is CHClNO, with a molecular weight of 160.6 g/mol. This compound has gained attention in the realm of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The unique structure of this compound allows it to interact with various biological macromolecules. The presence of the cyanoethyl group is significant as it can influence the compound's reactivity and biological activity compared to its analogs.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 160.6 g/mol |

| Chemical Class | Amides, Halogenated |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, a study involving various chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while being less effective against Gram-negative bacteria like Escherichia coli .

- Anticancer Potential : Benzofuran derivatives, which include compounds structurally related to this compound, have been reported to exhibit strong anticancer activities. They inhibit cell growth in various cancer cell lines through mechanisms that may involve the disruption of cellular signaling pathways .

- Enzyme Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects in diseases where these enzymes play a role .

Case Studies

- Antimicrobial Screening : A recent study screened a series of newly synthesized N-substituted chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The findings indicated that structural modifications significantly impacted antimicrobial efficacy against various pathogens .

- Mechanism of Action : Research on benzofuran derivatives has revealed their ability to inhibit topoisomerase I and other enzymes critical for cancer cell proliferation. This mechanism suggests that similar compounds may share this action pathway, contributing to their anticancer effects .

The biological activity of this compound can be attributed to its interaction with specific targets within cells:

- Cell Membrane Penetration : The lipophilicity of the compound enhances its ability to penetrate cell membranes, facilitating interaction with intracellular targets.

- Biochemical Pathways : It has been shown to affect metabolic pathways by interacting with enzymes and receptors, leading to alterations in gene expression and cellular function .

Toxicity and Safety

Toxicological assessments indicate that this compound exhibits acute toxicity if ingested, classified under H301 (toxic if swallowed) and H302 (harmful if swallowed) . Safety precautions should be taken when handling this compound in laboratory settings.

Propriétés

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-9(4-2-3-8)6(10)5-7/h2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDKFUMRPYMVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368391 | |

| Record name | 2-chloro-N-(2-cyanoethyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26530-30-3 | |

| Record name | 2-chloro-N-(2-cyanoethyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.